2-Methyl-3-hexanone

説明

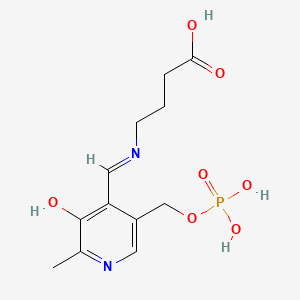

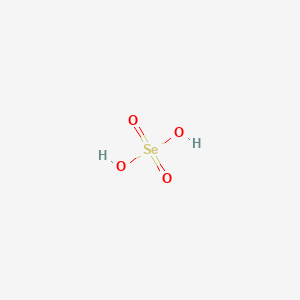

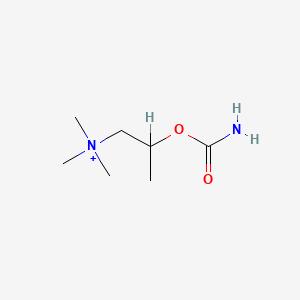

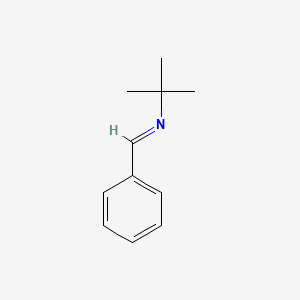

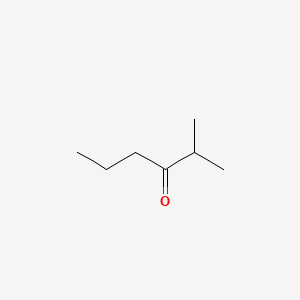

2-Methyl-3-hexanone is a ketone with the linear formula CH3CH2CH2COCH(CH3)2 . It is a clear, colorless to slightly yellow liquid .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-hexanone can be represented by the formula C7H14O . The InChI key for 2-Methyl-3-hexanone is HIGGFWFRAWSMBR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Methyl-3-hexanone has a molecular weight of 114.19 . It has a refractive index n20/D of 1.406 (lit.) . The boiling point is 131-132 °C (lit.) , and it has a density of 0.825 g/mL at 25 °C (lit.) .科学的研究の応用

Comprehensive Analysis of 2-Methyl-3-hexanone Applications in Scientific Research

2-Methyl-3-hexanone, also known as isopropyl propyl ketone, is a chemical compound with diverse applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Environmental Tracing: 2-Methyl-3-hexanone has been utilized in environmental studies to trace the natural abundance distribution of hydrogen isotopes, ^1H and ^2H, in sedimentary organic matter . This application is crucial for understanding biogeochemical cycles and environmental changes over geological timescales.

Organic Synthesis: As a ketone, 2-Methyl-3-hexanone serves as an important intermediate in organic synthesis. Its reactivity allows for the creation of complex molecules through reactions such as Grignard reactions, aldol condensations, and more .

Material Science: In material science, 2-Methyl-3-hexanone is used to modify the surface properties of materials. It can act as a solvent or a reagent to alter the hydrophobicity or hydrophilicity of surfaces, which is essential in the production of specialized coatings and films .

Pharmaceutical Research: This compound is also explored in pharmaceutical research for the synthesis of medicinal compounds. Its structural flexibility makes it a valuable precursor in the design of drugs with specific pharmacological properties .

Analytical Chemistry: In analytical chemistry, 2-Methyl-3-hexanone is used as a standard in gas chromatography for the identification and quantification of volatile organic compounds. Its well-defined boiling point and other physical properties make it an ideal reference substance .

Thermodynamic Studies: The thermophysical properties of 2-Methyl-3-hexanone, such as boiling temperature, critical temperature, and enthalpy of vaporization, are critically evaluated for thermodynamic studies. This data is vital for process design and simulation in chemical engineering applications .

Agricultural Chemistry: In agricultural chemistry, 2-Methyl-3-hexanone can be used to synthesize agrochemicals like pesticides and herbicides. Its chemical structure can be tailored to interact with specific biological targets, providing effective protection for crops .

Flavor and Fragrance Industry: Lastly, 2-Methyl-3-hexanone finds its application in the flavor and fragrance industry. Its ketonic structure contributes to the synthesis of compounds that mimic natural scents and flavors, enhancing consumer products .

Safety and Hazards

2-Methyl-3-hexanone can cause damage to organs through prolonged or repeated exposure . It is a flammable liquid and vapor . Precautionary measures against static discharge should be taken . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is advised not to breathe dust, fume, gas, mist, vapors, or spray .

特性

IUPAC Name |

2-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGGFWFRAWSMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073380 | |

| Record name | 2-Methyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | 2-Methyl-3-hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Methyl-3-hexanone | |

CAS RN |

7379-12-6 | |

| Record name | 2-Methyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7379-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-methyl-3-hexanone be used to distinguish different types of alcoholic beverages?

A: Yes, 2-methyl-3-hexanone can be a valuable compound for distinguishing alcoholic beverages. Research has shown that 2-methyl-3-hexanone is a significant component in cachaça, a distilled spirit made from sugarcane juice []. The concentration of 2-methyl-3-hexanone, along with other compounds, can be used to establish correlations with sensory descriptors like "fermented sugarcane juice," which is a key characteristic of cachaça []. This suggests that the presence and quantity of 2-methyl-3-hexanone can contribute to the unique flavor profile of this beverage.

Q2: How can researchers accurately identify and quantify 2-methyl-3-hexanone in complex mixtures like cachaça?

A: Advanced analytical techniques are essential for identifying and quantifying 2-methyl-3-hexanone within complex mixtures. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful method employed for this purpose [, ]. This technique separates different compounds in the mixture based on their volatility and then identifies them based on their mass-to-charge ratio. This allows researchers to pinpoint the presence and measure the concentration of 2-methyl-3-hexanone even amidst other volatile compounds present in the sample.

Q3: Are there any challenges in analyzing ketones like 2-methyl-3-hexanone using techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS)?

A: Yes, one challenge in analyzing ketones, including 2-methyl-3-hexanone, using PTR-MS is the presence of isomers. Isomers are molecules with the same molecular formula but different structural arrangements, making it difficult to distinguish them solely based on their mass-to-charge ratio []. This can be problematic in breath analysis, where the accurate identification of specific ketones is crucial. Researchers are exploring ways to manipulate ion chemistry within PTR-MS by adjusting parameters like the reduced electric field to differentiate between isomers effectively [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。